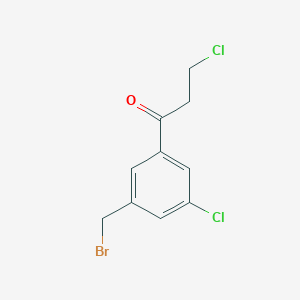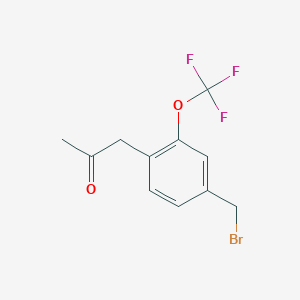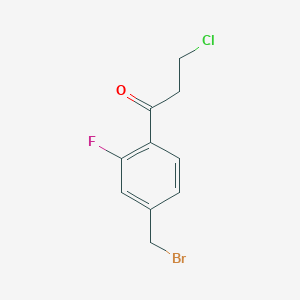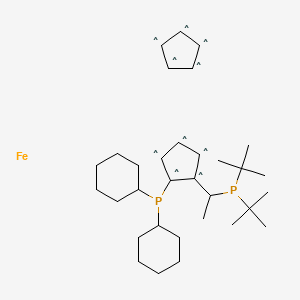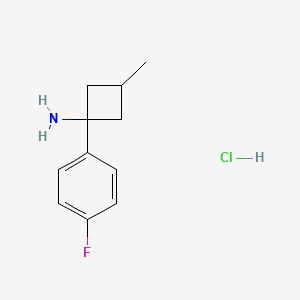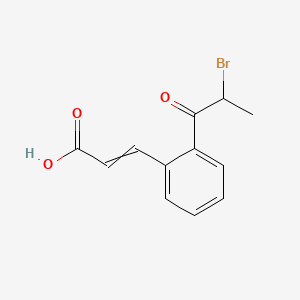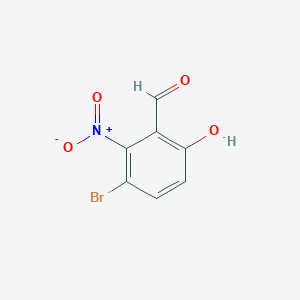
3-Bromo-6-hydroxy-2-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-hydroxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H4BrNO4 It is a derivative of benzaldehyde, characterized by the presence of bromine, hydroxyl, and nitro functional groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-hydroxy-2-nitrobenzaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 3-bromo-2-hydroxybenzaldehyde, followed by careful control of reaction conditions to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6-hydroxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-Bromo-6-hydroxy-2-nitrobenzoic acid.
Reduction: 3-Bromo-6-hydroxy-2-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromo-6-hydroxy-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-6-hydroxy-2-nitrobenzaldehyde involves its interaction with various molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, while the bromine and hydroxyl groups contribute to its reactivity and binding affinity with biological molecules. These interactions can lead to the modulation of enzymatic activities and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-hydroxy-5-nitrobenzaldehyde: Similar structure but different position of the nitro group.
4-Bromo-3-nitrobenzaldehyde: Lacks the hydroxyl group.
2-Hydroxy-3-nitrobenzaldehyde: Lacks the bromine atom.
Uniqueness
3-Bromo-6-hydroxy-2-nitrobenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for targeted synthetic applications and research studies .
Propriétés
Numéro CAS |
1260783-83-2 |
|---|---|
Formule moléculaire |
C7H4BrNO4 |
Poids moléculaire |
246.01 g/mol |
Nom IUPAC |
3-bromo-6-hydroxy-2-nitrobenzaldehyde |
InChI |
InChI=1S/C7H4BrNO4/c8-5-1-2-6(11)4(3-10)7(5)9(12)13/h1-3,11H |
Clé InChI |
YOQOQJOZJPMUIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1O)C=O)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


